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Compound Name:

(s)-5-

(Hydroxymethyl)dihydrofuran-

2(3h)-one

Cat. No.: B1333545 Get Quote

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data

for (s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one, a chiral γ-lactone derivative. This

compound is a valuable building block in the synthesis of various biologically active molecules

and natural products.[1] Understanding its spectroscopic characteristics is crucial for its

identification, characterization, and quality control in research and development settings. This

document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for

data acquisition.

Spectroscopic Data
The following sections summarize the available spectroscopic data for (s)-5-
(hydroxymethyl)dihydrofuran-2(3h)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for (s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one are not

readily available in the public domain literature based on the conducted search. While data for

the unsaturated analog, (S)-5-hydroxymethyl-2(5H)-furanone, is documented, it is not directly
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applicable to the saturated compound of interest.[2] Commercial suppliers may confirm that the

NMR spectrum conforms to the structure, but the data is often not publicly shared.[3]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available - - -

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not available -

Infrared (IR) Spectroscopy
The infrared spectrum provides valuable information about the functional groups present in the

molecule. The key absorptions for (s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one are

consistent with the presence of a hydroxyl group and a five-membered lactone (γ-

butyrolactone) ring.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (hydroxyl group)

~2950 Medium C-H stretch (aliphatic)

~1770 Strong C=O stretch (γ-lactone)

~1180 Strong C-O stretch (ester)

~1050 Medium C-O stretch (primary alcohol)

Data interpreted from the NIST Gas-Phase IR Spectrum.[4]
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of (s)-5-(hydroxymethyl)dihydrofuran-2(3h)-
one provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

116 ~5 [M]⁺ (Molecular Ion)

85 ~100 [M - CH₂OH]⁺

57 ~40 [C₃H₅O]⁺

43 ~55 [C₂H₃O]⁺

31 ~60 [CH₂OH]⁺

Data interpreted from the NIST Electron Ionization Mass Spectrum.[5]

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for (s)-5-
(hydroxymethyl)dihydrofuran-2(3h)-one.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (s)-5-
(hydroxymethyl)dihydrofuran-2(3h)-one in 0.6-0.7 mL of a suitable deuterated solvent

(e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an

internal standard, such as tetramethylsilane (TMS) for CDCl₃ or DMSO-d₆, for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.
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Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a

relaxation delay of 2-10 seconds.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source. The

instrument can be coupled with a gas chromatograph (GC-MS) for sample introduction.

Data Acquisition (GC-MS with EI):

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

The sample is vaporized and separated on the GC column.

The separated compound enters the EI source, where it is bombarded with high-energy

electrons (typically 70 eV).

The resulting ions are accelerated into the mass analyzer, which separates them based on

their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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